N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide
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Overview
Description
N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group, a methoxybenzo[d]thiazole moiety, and a piperazine ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide typically involves the following steps:
Formation of the benzo[d]thiazole moiety: This can be achieved by reacting 2-aminothiophenol with 4-methoxybenzoyl chloride under acidic conditions to form 4-methoxybenzo[d]thiazole.
Alkylation of piperazine: Piperazine is then alkylated with allyl bromide in the presence of a base such as potassium carbonate to introduce the allyl group.
Coupling reaction: The final step involves coupling the allylated piperazine with the 4-methoxybenzo[d]thiazole moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Epoxide or aldehyde: from oxidation of the allyl group.
Amine: from reduction of the nitro group.
Various substituted derivatives: from nucleophilic aromatic substitution.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share the benzo[d]thiazole and piperazine moieties but differ in the substituents attached to these rings.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: Similar structure with morpholine instead of piperazine.
Uniqueness
N-allyl-4-(4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide is unique due to the presence of the allyl group and the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-(4-methoxy-1,3-benzothiazol-2-yl)-N-prop-2-enylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-7-17-15(21)19-8-10-20(11-9-19)16-18-14-12(22-2)5-4-6-13(14)23-16/h3-6H,1,7-11H2,2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWNZJMONBSAIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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